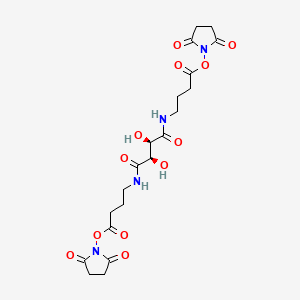
N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide
Descripción general
Descripción
N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide, also known as BS3, is a water-soluble, homobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. BS3 is a derivative of tartaric acid and contains two N-hydroxysuccinimide esters that can react with primary amines of proteins, peptides, and other biomolecules to form covalent bonds.
Aplicaciones Científicas De Investigación
Cross-linking in Biochemistry : It has been used as a cross-linker in studies involving the ubiquinone cytochrome c reductase (complex III) from beef heart mitochondria. The compound, due to its specific length and cleavability, helped in examining the near-neighbor relationships of polypeptides in the complex, contributing to a deeper understanding of protein-protein interactions (Smith, Capaldi, Muchmore, & Dahlquist, 1978).
Chiral Selectors in Chromatography : Tartaric acid-based selectors, including derivatives of N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide, have been synthesized and evaluated as chiral stationary phases in enantioselective chromatography. These studies highlighted the importance of specific functional groups in chiral recognition and selectivity, influencing the field of analytical chemistry (Oxelbark & Sellén, 2003).
Polymer Science : In polymer science, derivatives of N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide have been used to create poly(ester amide)s. These polymers, based on L-tartaric acid, have been found to have significant crystallinity, optical activity, and solubility characteristics, contributing to advancements in biodegradable polymer research (Alla, Rodríguez-Galán, D. llarduya, & Muñoz-Guerra, 1997).
Antibacterial Activity : Bisquaternary ammonium salts of N,N'-bis[2-(alkyldimethylammonio)ethyl]-L-tartaramide have been studied for their effects on bacterial growth, nucleic acid and protein synthesis, and respiration. These studies are crucial in understanding the antibacterial properties of these compounds and their potential applications in medical science (Majtan, Majtánová, & Mlynarčík, 2004).
Virucidal Activity : Derivatives of N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide have been explored for their virucidal properties, particularly against HIV. These studies contribute to the development of novel antiviral agents and have implications in the treatment of viral diseases (Schinazi, Sijbesma, Srdanov, Hill, & Wudl, 1993).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[(2R,3R)-4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-2,3-dihydroxy-4-oxobutanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O12/c25-11-5-6-12(26)23(11)35-15(29)3-1-9-21-19(33)17(31)18(32)20(34)22-10-2-4-16(30)36-24-13(27)7-8-14(24)28/h17-18,31-32H,1-10H2,(H,21,33)(H,22,34)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYRYNUISQHJH-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)C(C(C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)[C@@H]([C@H](C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987514 | |
| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide | |
CAS RN |
68068-99-5 | |
| Record name | N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068068995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





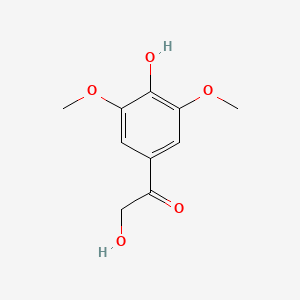

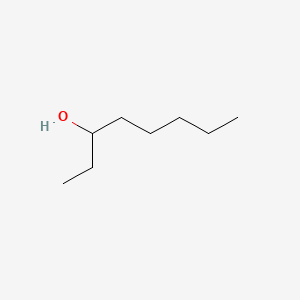


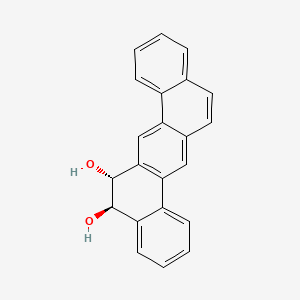




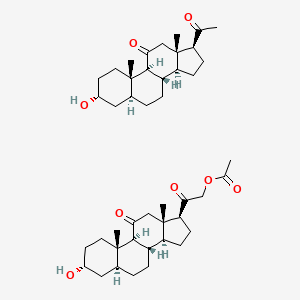
![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)